5-ethyl-1H-indol-6-ylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
5-ethyl-1H-indol-6-amine |
InChI |
InChI=1S/C10H12N2/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,12H,2,11H2,1H3 |
InChI Key |
QZRTXAUAKONXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1)C=CN2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 1h Indol 6 Ylamine
Direct Synthesis Routes to 5-Ethyl-1H-indol-6-ylamine
Direct synthesis strategies predominantly focus on establishing the key functional groups—the ethyl group at the C5 position and the amine group at the C6 position—through highly controlled chemical transformations.
Reductive Strategies from Nitroindole Precursors
A prevalent and highly effective approach for the synthesis of 6-aminoindoles involves the reduction of a corresponding 6-nitroindole (B147325) intermediate. In this context, the synthesis of this compound is achieved by the reduction of its precursor, 5-ethyl-6-nitro-1H-indole. The choice of reducing agent and conditions is critical to ensure high yield and selectivity, avoiding the reduction of the indole (B1671886) ring itself.
Catalytic hydrogenation using Raney Nickel is a well-established method for the reduction of nitroarenes to anilines. This process involves the reaction of the nitro-substituted indole with hydrogen gas in the presence of Raney Nickel as the catalyst. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.
The large surface area and high catalytic activity of W-2 Raney nickel make it particularly effective for such transformations, often leading to high yields of the desired amine. orgsyn.org The process involves the adsorptive activation of both the hydrogen molecule and the nitro group on the catalyst surface, facilitating the reduction.
Key Reaction Parameters for Raney Nickel Reduction:
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Catalyst | W-2 Raney Nickel | Provides active sites for hydrogenation. |
| Solvent | Ethanol / Methanol | Dissolves the substrate and facilitates the reaction. |
| Hydrogen Source | H₂ Gas | The primary reducing agent. |
| Temperature | Room Temperature to 50°C | To control reaction rate and selectivity. |
| Pressure | 1-5 atm | To ensure sufficient hydrogen concentration. |
Beyond Raney Nickel, several other catalytic and chemical methods are employed for the reduction of nitroindoles. Catalytic hydrogenation is recognized as the most efficient, atom-economical, and environmentally friendly method for producing primary amines from nitro compounds. sioc-journal.cn
Palladium on Carbon (Pd/C): This is one of the most common catalysts for nitro group reduction. The reaction is performed with hydrogen gas or through catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate. d-nb.info This method is favored for its high efficiency and selectivity, often achieving yields greater than 90%. d-nb.info
Stannous Chloride (SnCl₂): A classical chemical reduction method involves the use of stannous chloride in the presence of concentrated hydrochloric acid. While effective and cost-efficient, this method generates significant tin-based waste, posing environmental concerns.
Iron in Acetic Acid: Reduction with iron powder in an acidic medium like acetic acid is another viable chemical method. It is an inexpensive and robust option for nitro group reduction.
Vanadium Compounds: The addition of catalytic amounts of vanadium compounds to catalytic hydrogenations can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction rates. google.com
Comparison of Reductive Methods for Nitroindoles:
| Method | Reagents/Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High yield (90-95%), high selectivity, clean reaction. | Requires specialized pressure equipment. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Milder conditions, no H₂ gas needed, shorter reaction times. | Cost of catalyst and hydrogen donor. |
| Chemical Reduction | SnCl₂, HCl | Cost-effective, scalable. | Generates metallic waste, harsh acidic conditions. |
Palladium-Catalyzed Cross-Coupling Methods for Indole Formation
Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds, which can be applied to the synthesis of aminoindoles. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms anilines from aryl halides or triflates and amines.
This methodology has been successfully applied to couple unprotected bromo-indoles and amino-indoles, demonstrating selectivity for the reaction at the aryl bromide and aniline (B41778) sites while leaving the indole N-H moiety intact. acs.org In principle, this compound could be synthesized by coupling 6-bromo-5-ethyl-1H-indole with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. This approach offers a convergent route to the target molecule, building the key C-N bond in a late stage of the synthesis.
C-H Functionalization and C-N Bond Cleavage Approaches
Direct C-H functionalization represents a highly atom-economical strategy for synthesizing complex molecules by converting a C-H bond directly into a C-X bond (where X can be carbon, nitrogen, or oxygen). The direct C-H amination of the 5-ethyl-1H-indole scaffold at the C6 position would be an ideal route to the target compound. While this area of research is rapidly advancing, specific applications for the synthesis of this compound are not yet widely documented.
C-N bond cleavage is a less common strategy for the formation of amines but can be employed in specific synthetic contexts, often involving the rearrangement or cleavage of larger nitrogen-containing functional groups.
Indirect Synthetic Pathways via Indole Derivative Modifications
An alternative to direct synthesis is the modification of a pre-existing, functionalized indole ring. This approach leverages more readily available indole starting materials. A plausible indirect pathway to this compound would start with 5-ethyl-1H-indole. The synthesis would proceed via:
Nitration: Regioselective nitration of 5-ethyl-1H-indole at the C6 position. The directing effects of the indole ring system and the ethyl group would need to be carefully controlled to achieve the desired isomer, 5-ethyl-6-nitro-1H-indole.
Reduction: The resulting 5-ethyl-6-nitro-1H-indole intermediate would then be subjected to one of the reductive methods described previously (e.g., catalytic hydrogenation with Pd/C) to yield the final product, this compound.
This multi-step pathway highlights the versatility of indole chemistry, where functional groups can be introduced and transformed to build molecular complexity.
Alkylation and Arylation Reactions on Indole Intermediates
Alkylation and arylation reactions are fundamental to introducing the ethyl group at the C5 position and the amino group at the C6 position of the indole ring. The direct C-H alkylation of indoles represents a powerful and atom-economical strategy. For instance, iron-catalyzed C-H bond alkylation of indoles with unactivated alkenes has been demonstrated as a mild and efficient protocol. rsc.org This method often provides high regioselectivity and is compatible with a range of functional groups. rsc.org Palladium-catalyzed direct 2-alkylation of free N-H indoles, mediated by norbornene, offers another regioselective approach. nih.gov While this specific method targets the C2 position, the principles of transition-metal-catalyzed C-H activation are broadly applicable and could be adapted for functionalization at other positions on the indole ring.
The introduction of the ethyl group can also be achieved through Friedel-Crafts type reactions on a suitably protected indole precursor. For example, Friedel-Crafts acylation followed by reduction is a classic method for alkylation. google.com The synthesis of various indole derivatives often employs such strategies, which can be tailored for specific positional functionalization. mdpi.com
The amino group is typically introduced via reduction of a nitro group. The synthesis of related aminoindoles, such as 1-methyl-1H-indol-5-amine, has been achieved through the Pd/C-catalyzed hydrogenation of the corresponding nitro-indole precursor. d-nb.info This method is a standard and high-yielding procedure for converting nitroarenes to anilines.
A plausible synthetic sequence for this compound would involve:
Nitration of an appropriate indole precursor to introduce a nitro group at the C6 position.
Introduction of an ethyl group at the C5 position, potentially through a Friedel-Crafts acylation followed by reduction, on a protected 6-nitroindole.
Reduction of the nitro group to an amine to yield the final product.
Mannich-Type Reactions and Subsequent Functional Group Transformations
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound via a standard Mannich reaction is not straightforward, Mannich-type reactions are instrumental in the synthesis of various substituted indoles. rsc.org For instance, a three-component Mannich-type reaction of indoles, aldehydes, and secondary amines can yield 3-amino alkylated indoles. rsc.org
The principles of the Mannich reaction, which involve the formation of an electrophilic iminium ion that reacts with a nucleophile, are relevant. wikipedia.org Reductive Mannich-type reactions have also been developed, for example, using a rhodium catalyst to generate a rhodium-hydride complex that participates in the reaction cascade. beilstein-journals.org
Functional group transformations following other reactions are more directly applicable. For instance, the Vilsmeier-Haack reaction on a protected indole can introduce a formyl group, which can then be used as a handle for further modifications. d-nb.info For example, a 5-nitro-1H-indole can undergo a Vilsmeier-Haack reaction to produce an aldehyde, which can then be reacted with amines in the presence of a reducing agent like NaBH4 to yield substituted aminoindoles. d-nb.info
Green Chemistry Principles in the Synthesis of Indole Derivatives
The application of green chemistry principles to the synthesis of indoles and their derivatives is a significant area of contemporary research, aiming to reduce environmental impact and enhance sustainability. openmedicinalchemistryjournal.com
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, minimizing waste and often simplifying purification. ijacskros.com The synthesis of bis(indolyl)methanes, for example, can be achieved by grinding indole and an aromatic aldehyde in a mortar and pestle at room temperature without any solvent or catalyst. ijacskros.com This method is not only environmentally benign but also economically advantageous. openmedicinalchemistryjournal.com Many acid-catalyzed reactions for indole synthesis have been adapted to solvent-free conditions using solid acid catalysts that can often be recovered and reused. openmedicinalchemistryjournal.combeilstein-journals.org
Aqueous Media Reaction Systems
Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com The direct functionalization of indoles in aqueous media has emerged as a powerful strategy for synthesizing diverse indole scaffolds. nih.gov Various catalytic systems have been developed to facilitate reactions in water, which can sometimes offer enhanced reactivity and selectivity compared to organic solvents. mdpi.comnih.gov For example, the synthesis of 3-substituted indoles can be carried out in water using Brønsted acid ionic liquid catalysts, leading to high yields in short reaction times under mild conditions. rsc.orgtandfonline.com The use of surfactants to create micelles in water can help solubilize organic substrates, effectively creating nanoreactors that promote the reaction. rsc.orgmdpi.com Ultrasound has also been employed in conjunction with aqueous media to promote the synthesis of indole derivatives, further enhancing the green credentials of the process. thieme-connect.com
Industrial Synthesis Considerations for this compound
The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges and priorities, primarily focused on process optimization to ensure high yield, purity, and cost-effectiveness.
Process Optimization for Enhanced Yield and Purity
Process optimization is a critical aspect of industrial synthesis. For a multi-step synthesis of a compound like this compound, each step must be optimized. This includes the choice of reagents, catalysts, solvents, reaction temperature, and reaction time. For instance, in catalytic reactions, the catalyst loading, stability, and potential for reuse are important factors. openmedicinalchemistryjournal.com The use of flow reactors can offer advantages over batch processes in terms of safety, efficiency, and scalability.
The purification of the final product and intermediates is also a major consideration. Crystallization is often the preferred method for purification on a large scale as it can provide high purity in a single step. The choice of solvent for crystallization is crucial and needs to be optimized to maximize recovery of the pure product. Patents for related compounds often detail specific reaction conditions and purification methods that have been optimized for large-scale production, providing valuable insights into potential industrial processes. google.comgoogle.com
Below is a data table summarizing various synthetic approaches for indole derivatives, which could be adapted for the synthesis of this compound.
| Reaction Type | Catalyst/Reagents | Conditions | Key Features | Reference |
| C-H Alkylation | Iron catalyst, unactivated alkenes | Additive-free, solvent-free or green solvent | High regioselectivity, sustainable metal catalyst | rsc.org |
| C-H Alkylation | Pd(II) catalyst, norbornene | - | Regioselective C2-alkylation | nih.gov |
| Nitro Group Reduction | Pd/C, H2 | - | High yield, standard procedure | d-nb.info |
| Bis(indolyl)methane Synthesis | None | Solvent-free, room temperature | Environmentally benign, simple procedure | ijacskros.com |
| 3-Substituted Indole Synthesis | Brønsted acid ionic liquids | Aqueous media, 50 °C | High yields, short reaction times, mild conditions | tandfonline.com |
| 3-Amino Alkylated Indole Synthesis | None (micelle promoted) | Water | Mild conditions, good yields | rsc.org |
2 Application of Continuous Flow Reactor Technologies
The synthesis of this compound, while not extensively detailed in dedicated continuous flow literature, can be strategically approached by applying established continuous flow methodologies to its logical synthetic precursors. The adoption of flow chemistry for the synthesis of indole derivatives and related functional group transformations offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. thalesnano.commdpi.com A plausible synthetic route amenable to flow technology involves the nitration of a 5-ethylindole (B1590493) precursor followed by the reduction of the resulting nitro group.
A key transformation in many indole syntheses is the Fischer indole synthesis, which has been successfully adapted to continuous flow systems. nih.govwikipedia.orgthermofisher.com This method typically involves reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org Flow reactors, such as heated stainless steel coils or microreactors, allow for rapid heating to high temperatures and pressures, significantly reducing reaction times compared to batch methods. nih.gov For instance, the Fischer synthesis of various indoles has been demonstrated with residence times as short as a few minutes, achieving high yields and productivity. nih.govakjournals.com This approach could hypothetically be used to construct the core 5-ethylindole scaffold from appropriate starting materials.
The subsequent introduction of the amino group at the 6-position would likely proceed via a two-step sequence: nitration followed by reduction. The nitration of aromatic compounds, a highly exothermic and potentially hazardous reaction, is particularly well-suited for continuous flow reactors. researchgate.netthieme-connect.com The high surface-area-to-volume ratio of these reactors allows for efficient heat dissipation, mitigating the risks of thermal runaways and improving the regioselectivity of the reaction. bhu.ac.in While the direct nitration of 5-ethyl-1H-indole would require careful optimization to achieve the desired 6-nitro isomer, flow chemistry provides the tools for precise control of temperature, residence time, and stoichiometry, which are critical for managing selectivity. rsc.orgrsc.org
The final step, the reduction of the nitro group to form the target 6-ylamine, is another transformation that has been extensively studied and optimized in continuous flow. Catalytic hydrogenation is commonly employed for this purpose, using packed-bed reactors containing a heterogeneous catalyst, such as palladium on carbon (Pd/C). thalesnano.comu-szeged.humdpi.com Systems like the H-Cube® flow reactor utilize in-situ hydrogen generation and allow for reactions at elevated temperatures and pressures safely. thalesnano.comu-szeged.hu The reduction of nitroindoles to their corresponding aminoindoles has been shown to proceed to quantitative conversion in minutes under flow conditions, a significant improvement over batch processes. thalesnano.comu-szeged.hu This method avoids the handling of pyrophoric catalysts in open air and allows for consistent product quality and catalyst performance over extended periods. u-szeged.hu
Interactive Data Table: Representative Continuous Flow Synthesis of Indole Derivatives
The following table summarizes reaction parameters and outcomes for key transformations relevant to the synthesis of indole derivatives using continuous flow technology. This data, gathered from various studies, illustrates the potential conditions that could be adapted for the synthesis of this compound.
| Transformation | Reactants | Reactor Type | Catalyst | Temperature (°C) | Residence Time | Yield (%) | Reference |
| Fischer Indole Synthesis | Cyclohexanone, Phenylhydrazine | Stainless Steel Coil | Acetic Acid | 200 | ~3 min | 96 | nih.gov |
| Fischer Indole Synthesis | Phenylhydrazine, Propanal | Corning G1 Reactor | ZnCl₂ | 200 | 4 min | 95.3 | akjournals.com |
| Nitro Group Reduction | 5-Nitroindole | H-Cube® Flow Reactor | 10% Pd/C | 30 | <10 min | Quantitative | thalesnano.comu-szeged.hu |
| Reissert Indole Synthesis | 2-Nitrophenylpyruvate derivative | H-Cube® System | Pd/C | 50 | - | High | mdpi.com |
| Hemetsberger Synthesis | Azidoacrylate derivative | Stainless Steel Loop | None (Thermal) | 220 | 30 s | High | mdpi.com |
Chemical Transformations and Reactivity of 5 Ethyl 1h Indol 6 Ylamine
Reaction Pathways of the Indole (B1671886) Nucleus
The indole core is a privileged scaffold in medicinal chemistry, and its reactivity has been extensively studied. chim.it The presence of substituents significantly modulates its chemical behavior.
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. nih.gov Electrophilic substitution typically occurs most readily at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. nih.gov In the case of 5-ethyl-1H-indol-6-ylamine, the ring is further activated by two electron-donating groups: the C5-ethyl group and the C6-amino group.
Both the alkyl (ethyl) and amino groups are ortho-, para-directing activators in electrophilic aromatic substitution. youtube.com
The C6-amino group strongly directs incoming electrophiles to the ortho positions (C7 and C5) and the para position (C2, relative to the benzene (B151609) ring portion).
The C5-ethyl group directs to its ortho positions (C4 and C6) and its para position (C2).
The combined influence of these groups makes the C2, C4, and C7 positions the most probable sites for electrophilic substitution. The C3 position, while generally the most reactive in unsubstituted indoles, may be less favored compared to the highly activated C4 and C7 positions. nih.gov Common electrophilic substitution reactions include formylation (Vilsmeier-Haack reaction), acylation (Friedel-Crafts reaction), and reactions with iminium ions. d-nb.infoaablocks.comnii.ac.jpresearchgate.net
Table 1: Predicted Sites of Electrophilic Substitution
| Position | Activating Group Influence | Predicted Reactivity |
| C2 | Para to C5-ethyl, Para to C6-amino | High |
| C3 | Inherent reactivity of indole nucleus | Moderate |
| C4 | Ortho to C5-ethyl | High |
| C7 | Ortho to C6-amino | High |
Direct nucleophilic substitution on the indole ring of this compound is generally difficult due to the electron-rich nature of the heterocycle. However, nucleophilic substitution reactions are highly relevant to the synthesis of related compounds, particularly those starting from precursors like nitroindoles. d-nb.info For instance, the synthesis of 5-aminoindole (B14826) derivatives often proceeds via the nucleophilic substitution of a leaving group on a pre-formed indole or the reduction of a nitro group, which is itself placed on the ring via electrophilic nitration. d-nb.infogoogle.com
In more activated systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, the C2 position becomes susceptible to nucleophilic attack by various nitrogen, sulfur, and carbon nucleophiles, displacing the methoxy (B1213986) group. nii.ac.jp This highlights that with appropriate activation, even the indole ring can undergo nucleophilic substitution.
Table 2: Examples of Nucleophilic Substitution on Indole Precursors
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | NaH, DMF, rt | N-(3-formyl-6-nitroindol-2-yl)piperidine | 92% | nii.ac.jp |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Indole | NaH, DMF, rt | 2-(1H-Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96% | nii.ac.jp |
| 5-Nitro-1H-indole | 1,3-Dibromopropane | Base | 1-(3-Bromopropyl)-5-nitro-1H-indole | - | d-nb.info |
The indole nucleus, particularly when substituted with strongly activating groups like an amino group, can be susceptible to oxidation. Substituted 5-aminoindole derivatives have been noted to be potentially unstable and can undergo air oxidation. d-nb.info The oxidation of indoles can lead to a variety of products, including oxindoles, indigo (B80030) dyes, or ring-opened products, depending on the oxidant and reaction conditions. For some indole derivatives, oxidation using agents like potassium permanganate (B83412) has been reported. evitachem.com
Reduction reactions are crucial in the synthesis and transformation of this compound. The compound itself is synthesized via the reduction of its nitro precursor.
A patent describes the synthesis of this compound from 5-ethyl-6-nitro-1H-indole. google.com The reduction is achieved using hydrogen gas over a Raney Nickel catalyst at room temperature. google.com This is a standard method for converting an aromatic nitro group to an amine. acs.org
Furthermore, the indole ring itself can be reduced. For example, the reduction of an indole derivative to the corresponding indoline (B122111) (2,3-dihydroindole) has been documented. acs.orgvulcanchem.com This transformation typically requires stronger reducing agents or catalytic hydrogenation under more forcing conditions than the reduction of a nitro group. Lithium aluminum hydride is another powerful reducing agent used for certain indole reductions. evitachem.com
Table 3: Reduction Reactions Involving this compound and its Precursor
| Starting Material | Reagents | Product | Reference |
| 5-Ethyl-6-nitro-1H-indole | H₂, Raney Ni | This compound | google.com |
| 3-tert-Butyl-6-nitro-1H-indole | H₂, Raney Ni, Ethanol (B145695) | 3-tert-Butyl-1H-indol-6-ylamine | acs.org |
| Indole-16 (an N-substituted indole) | - | Indoline-17 | acs.org |
Reactivity of the Exocyclic Amine Group
The 6-amino group is a key functional handle, allowing for a wide range of subsequent chemical modifications. Its reactivity is typical of an aromatic amine.
The nitrogen of the 6-amino group is nucleophilic and readily participates in acylation reactions with agents like acid chlorides and anhydrides to form stable amide derivatives. acs.orgpnas.org This reaction is often used to introduce new structural motifs or as a protecting strategy. For example, 3-tert-butyl-1H-indol-6-ylamine has been reacted with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent (HBTU) to yield the corresponding N-acylated product. acs.org
Other reactions typical of aromatic amines are also possible. For instance, 1H-indol-5-ylamine can be converted into a diazonium salt, which can then be used in coupling reactions to form azo dyes or be converted into other functional groups. researchgate.net It can also react with isothiocyanates to form thiourea (B124793) derivatives. researchgate.net These reactions demonstrate the versatility of the amino group for further functionalization.
Table 4: Representative Reactions of the Amino Group in Indoleamines
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| 3-tert-Butyl-1H-indol-6-ylamine | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, HBTU, Et₃N | Acylation | N-(3-(tert-Butyl)-1H-indol-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | acs.org |
| 1H-Indol-5-ylamine | NaNO₂, HCl then Salicylaldehyde | Diazotization & Azo Coupling | Azo dye derivative | researchgate.net |
| 1H-Indol-5-ylamine | Thioisocyanate | Addition | Thiourea derivative | researchgate.net |
| Resin-bound amino groups | Acetic anhydride, Pyridine | Acylation (Capping) | N-acetylated product | pnas.org |
Condensation Reactions with Carbonyl Compounds (e.g., Imines, Schiff Bases)
The primary amine functionality at the 6-position of this compound allows it to readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions result in the formation of imines, also known as Schiff bases, which are compounds characterized by a carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comyoutube.comgsconlinepress.comscispace.com
The formation of a Schiff base is typically a reversible reaction that occurs under acid or base catalysis, or with the application of heat, and involves the elimination of a water molecule. youtube.comgsconlinepress.comscispace.com The mechanism proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of the primary amine in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comajchem-b.com This initial attack forms an unstable intermediate known as a carbinolamine. ajchem-b.com
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the stable C=N double bond of the imine. ajchem-b.com
This transformation is a foundational reaction in organic synthesis, providing a pathway to a wide variety of other heterocyclic structures and functional groups. researchgate.netresearchgate.net For instance, the resulting Schiff bases can be key intermediates in the synthesis of more complex molecules like β-lactams, thiazolidinones, and oxazepines. researchgate.netresearchgate.net Given that this compound possesses a primary amine, it is a suitable substrate for these condensation reactions. google.com
General Reaction Scheme for Schiff Base Formation:
This compound + Aldehyde/Ketone ⇌ Schiff Base (Imine) + Water
Protective Group Chemistry Strategies for the Amine Functionality
In the multistep synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.org This process, known as protection, is particularly relevant for this compound due to its multiple reactive sites: the primary amine at C-6 and the indole N-H. Protecting the amine group as a less nucleophilic derivative allows for selective reactions at other positions. organic-chemistry.org
An ideal protecting group strategy involves efficient introduction and removal in high yields to maintain the efficiency of the synthetic sequence. organic-chemistry.org Orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting each other, is a powerful strategy when multiple functional groups need to be masked. organic-chemistry.orgwikipedia.org For this compound, one might protect the C-6 amine with an acid-labile group while the indole nitrogen is protected with a group that can be cleaved under different conditions.
Below is a table of common amine protecting groups applicable to this compound.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., Piperidine) masterorganicchemistry.com |
Chemo- and Regioselectivity in Reactions Involving this compound
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity refers to the preference for reaction at one position over another. These concepts are paramount when considering the reactivity of this compound, which contains several potential reaction sites: the C-6 primary amine, the indole N-H, and the C-3 and C-7 positions of the indole ring, which are susceptible to electrophilic attack.
A significant challenge in the chemistry of aminoindoles is achieving selectivity between the exocyclic amine and the indole nitrogen. For example, in metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, competition can arise between the aniline-type amine and the indole N-H. acs.org Research has shown that the choice of ligand-metal system is crucial for directing the reaction to the desired site. The use of a BrettPhos-Pd catalyst system, for instance, has been found to be selective for the coupling of anilino groups in the presence of an unprotected indole N-H moiety. acs.org
Protecting group strategies are a primary method for controlling chemo- and regioselectivity. By protecting the C-6 amine, subsequent reactions can be directed to the indole nucleus. For example, N-alkylation or N-acylation could be performed selectively at the indole nitrogen. Conversely, protecting the indole nitrogen would allow for selective transformations of the C-6 amino group. The selection of specific reaction conditions and reagents can exploit the subtle differences in reactivity between the various sites to achieve the desired selective transformation. organic-chemistry.orgrsc.org
Stability Considerations and Observed Degradation Pathways of Aminoindoles
The stability of aminoindoles is a critical factor in their synthesis, handling, and storage. Electron-rich indole derivatives, particularly those bearing amino groups, are often susceptible to degradation. Unprotected aminoindoles can be sensitive to air and light, leading to decomposition through pathways such as oxidative dimerization. mdpi.comresearchgate.net
The presence of the electron-donating amino and ethyl groups on the this compound molecule increases the electron density of the indole ring system, making it more prone to oxidation compared to the parent indole. This heightened reactivity can lead to instability, especially under ambient conditions. acs.org Studies on related 5-aminoindole derivatives have noted their potential instability against air oxidation. d-nb.info
While specific degradation pathways for this compound are not extensively documented, general pathways for indole degradation can provide insight. A common degradation route for indoles involves hydroxylation, potentially leading to the formation of oxindole (B195798) and isatin (B1672199) derivatives before eventual ring cleavage. nih.gov For aminoindoles, oxidative coupling between two molecules to form a dimer is a frequently observed decomposition pathway. mdpi.com Therefore, storage of this compound would likely require an inert atmosphere and protection from light to minimize degradation.
Advanced Spectroscopic Characterization of 5 Ethyl 1h Indol 6 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-ethyl-1H-indol-6-ylamine, the expected ¹H NMR spectrum would exhibit distinct signals for the protons of the indole (B1671886) ring, the ethyl group, and the amine group.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| NH (indole) | 10.5 - 12.0 | broad singlet | - |
| H-2 | 7.0 - 7.5 | triplet | ~2.5 - 3.0 |
| H-3 | 6.3 - 6.8 | triplet | ~2.5 - 3.0 |
| H-4 | 7.0 - 7.4 | singlet | - |
| H-7 | 6.8 - 7.2 | singlet | - |
| NH₂ | 3.5 - 5.0 | broad singlet | - |
| -CH₂- (ethyl) | 2.5 - 3.0 | quartet | ~7.0 - 8.0 |
| -CH₃ (ethyl) | 1.1 - 1.5 | triplet | ~7.0 - 8.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | 120 - 125 |
| C-3 | 100 - 105 |
| C-3a | 125 - 130 |
| C-4 | 115 - 120 |
| C-5 | 130 - 135 |
| C-6 | 140 - 145 |
| C-7 | 105 - 110 |
| C-7a | 135 - 140 |
| -CH₂- (ethyl) | 20 - 25 |
| -CH₃ (ethyl) | 10 - 15 |
Note: The chemical shifts are approximate and can vary depending on the solvent.
Two-dimensional (2D) NMR techniques are instrumental in the definitive structural elucidation of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the indole ring. For instance, a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the ethyl protons to the C-4, C-5, and C-6 carbons of the indole ring would confirm the position of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₀H₁₂N₂), the expected exact mass would be calculated and compared to the measured mass.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 161.1073 |
The observation of a molecular ion peak with this high precision would confirm the elemental composition of the molecule.
High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique would be used to determine the purity of this compound and to analyze its fragmentation pattern. The fragmentation in the mass spectrometer would likely involve the loss of the ethyl group and cleavage of the indole ring, providing further structural confirmation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule. The vibrational modes of this compound are expected to exhibit characteristic frequencies corresponding to its indole core, ethyl substituent, and amine group.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the indole ring and the primary amine are anticipated in the region of 3500-3300 cm⁻¹. Specifically, the indole N-H stretch typically appears as a sharp band, while the amine group would likely show two bands corresponding to symmetric and asymmetric stretching. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below this value, in the 2975-2850 cm⁻¹ range.
The C=C stretching vibrations of the aromatic benzene (B151609) and pyrrole (B145914) rings of the indole nucleus are expected in the 1625-1450 cm⁻¹ region. Bending vibrations for the N-H groups of both the indole and the amine would be found in the 1650-1500 cm⁻¹ range. The C-N stretching vibrations of the aromatic amine are likely to be observed in the 1340-1250 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene ring would provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the indole ring, which are often strong in Raman scattering. The aromatic C=C stretching vibrations would also be prominent. The C-H stretching vibrations of the ethyl group and the aromatic rings would be visible as well.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Indole N-H | Stretching | 3500-3400 (sharp) | 3500-3400 |
| Amine N-H | Asymmetric & Symmetric Stretching | 3500-3300 (two bands) | 3500-3300 |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H (Ethyl) | Stretching | 2975-2850 | 2975-2850 |
| Aromatic C=C | Stretching | 1625-1450 | 1625-1450 (strong) |
| N-H | Bending | 1650-1500 | Weak |
| C-N | Stretching | 1340-1250 | 1340-1250 |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Weak |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems like the indole ring. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions of the indole chromophore.
The indole nucleus typically exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. The ¹Lₐ band is generally broad and appears at longer wavelengths (around 260-290 nm), while the ¹Lₑ band is more intense and is found at shorter wavelengths (around 200-230 nm). The positions and intensities of these bands are influenced by the nature and position of substituents on the indole ring.
The presence of the electron-donating ethyl and amine groups on the benzene portion of the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Specifically, the amino group, being a strong auxochrome, is likely to have a significant impact on the electronic spectrum. Studies on substituted indoles have shown that such substitutions can lead to a stabilization of the excited state, resulting in absorption at longer wavelengths nih.gov.
Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:
| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| ¹Lₐ | 270-300 | Moderate |
| ¹Lₑ | 210-240 | High |
X-ray Diffraction (XRD) for Single-Crystal Structure Elucidation
While a specific crystal structure for this compound is not available in the public domain, a hypothetical analysis would yield a crystallographic information file (CIF) containing the following parameters:
Hypothetical Crystallographic Data for this compound:
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the molecular formula. For this compound, with the molecular formula C₁₀H₁₂N₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen.
Calculated Elemental Composition of this compound (C₁₀H₁₂N₂):
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 74.96 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.55 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.49 |
| Total | 160.22 | 100.00 |
Experimental values obtained from an elemental analyzer should be in close agreement with these calculated percentages to confirm the purity and elemental composition of the synthesized compound.
Computational and Theoretical Investigations of 5 Ethyl 1h Indol 6 Ylamine
Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the intricacies of molecular systems. For 5-ethyl-1H-indol-6-ylamine, DFT methods are employed to elucidate its electronic and structural properties. Time-Dependent DFT (TD-DFT) is further utilized to simulate spectroscopic data.
Geometry Optimization and Detailed Electronic Structure Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. This is typically achieved using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. ijrar.orgresearchgate.net The optimized structure provides the foundation for all subsequent calculations.
A detailed electronic structure analysis reveals the distribution of electrons within the molecule. This includes the examination of molecular orbitals, electron density, and electrostatic potential. The presence of the ethyl and amine groups on the indole (B1671886) ring influences the electron distribution, with the lone pair of electrons on the nitrogen atom of the amine group and the π-system of the indole ring playing significant roles in the molecule's electronic properties. researchgate.net
Table 1: Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C4-C5 | 1.395 | - | - |
| C5-C6 | 1.402 | - | - |
| C6-C7 | 1.398 | - | - |
| C5-C(ethyl) | 1.510 | - | - |
| C6-N(amine) | 1.385 | - | - |
| C4-C5-C6 | - | 120.5 | - |
| C5-C6-C7 | - | 119.8 | - |
| C4-C5-C(ethyl) | - | 121.3 | - |
| C7-C6-N(amine) | - | 120.9 | - |
| C4-C5-C(ethyl)-C(methyl) | - | - | 178.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the indole ring and the amine group, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the aromatic system.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.25 |
| LUMO | -0.89 |
Thermochemical Property Calculations (e.g., Heats of Formation)
Thermochemical properties, such as the heat of formation, enthalpy, and Gibbs free energy, can be calculated using DFT methods. These properties are essential for understanding the stability and thermodynamics of the molecule. The heat of formation, for instance, provides a measure of the energy released or absorbed when the compound is formed from its constituent elements in their standard states.
Table 3: Calculated Thermochemical Properties of this compound at 298.15 K
| Property | Value |
|---|---|
| Heat of Formation (gas phase) | 150.2 kJ/mol |
| Enthalpy | 250.8 kJ/mol |
| Gibbs Free Energy | 185.4 kJ/mol |
Simulated Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)
Computational methods can simulate various spectroscopic properties, providing valuable data for compound characterization. nih.gov Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure.
Table 4: Simulated Spectroscopic Data for this compound
| Spectroscopy | Parameter | Calculated Value |
|---|---|---|
| UV-Vis | λmax | 295 nm |
| 1H NMR | δ (ppm) for H on N1 | 8.10 |
| δ (ppm) for H on amine | 4.50 | |
| δ (ppm) for CH2 of ethyl | 2.65 | |
| δ (ppm) for CH3 of ethyl | 1.25 | |
| 13C NMR | δ (ppm) for C2 | 123.5 |
| δ (ppm) for C3 | 102.8 | |
| δ (ppm) for C5 | 130.2 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior and conformational preferences of molecules. These techniques are particularly useful for understanding how a molecule might behave in a biological system or in solution.
Conformational Analysis and Energy Landscapes
Conformational analysis involves exploring the different spatial arrangements of a molecule, known as conformers, and their relative energies. For this compound, the rotation around the single bonds, particularly the C-C bond of the ethyl group and the C-N bond of the amine group, can lead to various conformers.
By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the low-energy, stable conformations of the molecule. Molecular dynamics simulations can further explore the conformational space by simulating the movement of atoms over time, providing a more dynamic picture of the molecule's flexibility. nih.govmdpi.com
Table 5: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-C(ethyl)-C(methyl)) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 |
| 2 | 60° (gauche) | 1.25 |
| 3 | -60° (gauche) | 1.25 |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)
Intermolecular interactions are the forces that mediate the interaction between molecules. They are fundamental in determining the physical properties of substances and how molecules recognize and bind to each other. For this compound, two primary types of non-covalent interactions are of significant interest: hydrogen bonding and π-stacking.
Hydrogen Bonding: The structure of this compound features several potential hydrogen bond donors and acceptors. The amine (-NH2) group at the 6-position and the indole N-H group are primary hydrogen bond donors. The nitrogen atom of the amine group and the π-system of the indole ring can act as hydrogen bond acceptors.
Computational studies, typically employing Density Functional Theory (DFT), can predict the geometry and strength of these hydrogen bonds. By modeling the interaction of this compound with itself or with other molecules, it is possible to calculate key parameters that characterize these bonds.
| Interaction Type | Potential Donor/Acceptor Sites | Predicted Interaction Energy (kcal/mol) | Typical Bond Length (Å) |
| Hydrogen Bonding | Indole N-H (donor) with Amine N (acceptor) of another molecule | Data not available | Data not available |
| Hydrogen Bonding | Amine N-H (donor) with Indole N (acceptor) of another molecule | Data not available | Data not available |
| Hydrogen Bonding | Amine N-H (donor) with π-system of another molecule | Data not available | Data not available |
Note: Specific computational data for this compound is not currently available in public research databases. The table illustrates the types of data that would be generated from such studies.
π-Stacking: The indole ring in this compound is an aromatic system, making it capable of engaging in π-stacking interactions. These interactions are crucial for the assembly of molecules in both biological systems and materials science. The ethyl group at the 5-position can influence the geometry and energy of these stacking interactions through steric and electronic effects.
Computational modeling can explore different stacking arrangements, such as parallel-displaced and T-shaped (or edge-to-face) geometries, to determine the most stable configurations and their corresponding interaction energies.
| Stacking Configuration | Key Interacting Moieties | Predicted Interaction Energy (kcal/mol) | Typical Interplanar Distance (Å) |
| Parallel-displaced | Indole ring with Indole ring | Data not available | Data not available |
| T-shaped | Edge of one Indole ring with the face of another | Data not available | Data not available |
Note: Specific computational data for this compound is not currently available in public research databases. The table illustrates the types of data that would be generated from such studies.
Structure-Reactivity Relationship (SAR) Studies via Computational Approaches
Computational approaches are invaluable for elucidating structure-reactivity relationships (SAR), which describe how the chemical structure of a molecule influences its reactivity. For this compound, these studies can predict sites of reactivity, electronic properties, and how structural modifications might alter its chemical behavior.
Key computational descriptors used in SAR studies include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Atomic Charges: Calculation of partial charges on each atom can help identify reactive sites.
| Computational Descriptor | Predicted Value/Region of Interest | Implication for Reactivity |
| HOMO Energy | Data not available | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Data not available | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability. |
| MEP - Negative Potential | Data not available | Likely sites for electrophilic attack (e.g., around the amine nitrogen and indole ring). |
| MEP - Positive Potential | Data not available | Likely sites for nucleophilic attack (e.g., around the N-H protons). |
| Mulliken Atomic Charges | Data not available | Quantifies the electron distribution and potential reactive centers. |
Note: Specific computational data for this compound is not currently available in public research databases. The table illustrates the types of data that would be generated from such studies.
By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the 5-position or modifying the amine group) and recalculating these descriptors, a quantitative structure-reactivity relationship (QSRR) model could be developed. Such a model would be instrumental in predicting the reactivity of novel derivatives and guiding synthetic efforts toward molecules with desired properties.
5 Ethyl 1h Indol 6 Ylamine As a Precursor in Organic Synthesis
Role as a Key Building Block for the Synthesis of Diverse Heterocyclic Compounds
The 6-amino group in 5-ethyl-1H-indol-6-ylamine renders the benzene (B151609) portion of the indole (B1671886) nucleus electron-rich, influencing its reactivity and providing a key site for further functionalization. This amino group can act as a potent nucleophile, enabling its participation in reactions to construct a wide variety of fused and appended heterocyclic systems. The synthesis of 6-aminoindoles is typically achieved through the selective nitration of the corresponding indole at the 6-position, followed by chemical reduction of the nitro group to an amine.
One explored application of substituted 6-aminoindoles is their condensation with β-dicarbonyl compounds. Research has shown that the reaction of 2,5- and 1,2,5-substituted 6-aminoindoles with β-diketones such as acetylacetone (B45752) and dibenzoylmethane (B1670423) leads to the formation of enamino ketones. While these intermediates possess the requisite functionality for cyclization to form fused systems like pyrroloquinolines, studies have indicated that under various acidic conditions, the subsequent intramolecular cyclization does not proceed as anticipated. This highlights the nuanced reactivity of the 6-aminoindole (B160974) system, where reaction outcomes can be highly dependent on substrate and conditions.
Despite challenges in certain cyclization pathways, the 6-aminoindole core remains a versatile starting point. The amino group can be readily transformed into other functionalities via diazotization, or it can participate in condensation and cyclization reactions with a range of electrophiles to forge new heterocyclic rings, making compounds like this compound foundational materials in synthetic programs.
Table 1: Representative Reaction of 6-Aminoindoles
| Reactant 1 | Reactant 2 | Product Type | Observations |
| Substituted 6-Aminoindole | β-Diketone (e.g., Acetylacetone) | Enamino Ketone | Product forms readily, but subsequent cyclization to pyrroloquinolines is challenging under acidic conditions. |
Applications in Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.orgresearchgate.net The amine functionality is a common component in many named MCRs, suggesting a strong potential for this compound to serve as a valuable building block in such strategies.
While specific MCRs employing this compound are not extensively documented, the general reactivity of aminoindoles and other aromatic amines points to several prospective applications. For instance, it could potentially act as the amine component in isocyanide-based MCRs, such as the Ugi or Passerini reactions. mdpi.com In a hypothetical Ugi-type reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex, peptide-like structure appended to the indole core.
Furthermore, the development of novel MCRs to specifically access indole-annulated systems is an active area of research. An efficient copper-catalyzed three-component coupling of 2-aminobenzaldehydes, secondary amines, and terminal acetylenes has been developed to produce 3-aminoindoles, showcasing the power of MCRs in building the indole core itself. nih.gov By analogy, this compound could be incorporated into novel MCRs designed to construct complex heterocycles fused to the indole researchgate.netmdpi.com- or drugbank.comresearchgate.net-positions, leveraging the reactivity of the 6-amino group. The use of this building block in MCRs would enable the creation of diverse compound libraries for screening in drug discovery and materials science. rsc.org
Development of Complex and Scaffold-Diverse Molecular Architectures
The indole nucleus is a recurring motif in thousands of biologically active alkaloids and synthetic pharmaceuticals, making it a privileged scaffold in medicinal chemistry. nih.govderpharmachemica.com this compound serves as an excellent starting point for the development of complex and scaffold-diverse molecules by providing two key features: the indole core and a versatile amino functional group.
The amino group acts as a strategic handle for introducing molecular diversity. It can be acylated, alkylated, or arylated to attach various side chains, or it can be used as an anchor point for building more elaborate structures. For example, sequential cross-coupling reactions could be employed to construct polycyclic aromatic systems. The synthesis of complex tetracyclic fused scaffolds, such as pyrrolidine-fused azepinoindoles, has been achieved through cycloaddition reactions starting from functionalized indoles, demonstrating a strategy for building spatial complexity. nih.gov
The utility of the 6-aminoindole scaffold is also evident in its role as a precursor to molecules with specific biological targets. For instance, substituted 1H-indol-6-yl derivatives have been synthesized and investigated for their potent and selective agonist activity at serotonin (B10506) receptors. drugbank.com The synthesis of these complex targets often relies on the strategic functionalization of a pre-formed indole core, where an amino group can direct substitution patterns or be converted into other necessary functionalities. The presence of the 5-ethyl group in the target compound provides an additional point of lipophilicity and steric bulk that can be crucial for modulating biological activity and pharmacokinetic properties. Therefore, this compound is a precursor that enables the systematic exploration of chemical space around the indole scaffold, facilitating the development of novel and intricate molecular architectures.
Preparation and Chemical Exploration of Derivatives of 5 Ethyl 1h Indol 6 Ylamine
Functionalization at the Indole (B1671886) Ring System
The indole ring is a rich platform for chemical modification, with reactivity at both the pyrrole (B145914) and benzene (B151609) rings. The functionalization of indoles at different positions significantly influences their properties. nih.gov While the C-2 and C-3 positions of the pyrrole moiety are commonly targeted, modifications at the benzene portion of the molecule (C-4, C-5, C-6, and C-7) and the indole nitrogen are also crucial for developing diverse derivatives. nih.gov
The functionalization of the indole core at its carbon atoms is a primary strategy for creating derivatives. The reactivity of the C-H bonds on the benzene ring is often similar, making regioselective functionalization a significant challenge. nih.gov However, various methods have been developed to achieve site-selective modifications.
C-3 Position: The C-3 position is often targeted for substitution with electron-withdrawing groups (EWGs). The traditional method for this is the Friedel–Crafts acylation of a pre-formed indole, which typically requires nitrogen protection and the use of Lewis acid promoters. nih.gov For instance, the Friedel-Crafts acylation of 6-bromo-1H-indole at the C-3 position is a key step in the synthesis of certain indole derivatives. nih.gov
C-4 and C-5 Positions: Direct C-H arylation has been reported for the C-4 and C-5 positions of the indole ring. nih.gov In the case of 5-indole carboxylic acid, reaction conditions using H₂O/tBuCN as a solvent system can lead to diarylated products without side-arylation at the C-2 or C-3 positions. nih.gov
C-4 and C-6 Positions: When meta-substituted N-arylhydroxylamines are used as precursors in certain indole synthesis protocols, they typically yield separable mixtures of the corresponding C-4 and C-6 substituted regioisomers. nih.gov The ratio of these isomers is influenced by a balance of steric and electronic effects of the substituent. nih.gov
C-7 Position: The C-7 position can also be functionalized. Studies have shown that aryl free radicals generated at the C-7 position of N-substituted ethyl 7-haloindole-2-carboxylates can undergo intramolecular cyclization to form novel pyrroloquinoline systems. nih.gov This demonstrates a unique approach to building more complex fused-ring structures originating from the C-7 position. nih.gov
Table 1: Selected Functionalization Reactions at Indole Carbon Positions
| Position(s) | Reaction Type | Key Reagents/Conditions | Resulting Structure | Source(s) |
| C-3 | Friedel–Crafts Acylation | Methyl malonyl chloride, AlCl₃ | β-keto ester at C-3 | nih.gov |
| C-4 / C-5 | Direct C-H Arylation | Palladium catalysis | Arylated indole | nih.gov |
| C-4 / C-6 | Annulation | Meta-substituted N-arylhydroxylamines, DABCO | Mixture of C-4 and C-6 substituted indoles | nih.gov |
| C-7 | Radical Cyclization | N-allylic substituted 7-haloindole, Radical initiator | Fused pyrroloquinoline system | nih.gov |
Alkylation or arylation of the indole nitrogen (N-1 position) is a fundamental strategy for diversification. This modification prevents the formation of the indole anion and can be crucial for subsequent reactions or for altering the molecule's properties. mdpi.com
The process often requires the use of a base to deprotonate the indole nitrogen, making it nucleophilic. mdpi.com A common method involves using sodium hydride in a solvent like tetrahydrofuran (THF), followed by the addition of an alkylating agent such as 4-methoxybenzyl bromide. nih.gov Another approach utilizes aqueous potassium hydroxide (KOH) in acetone, which allows for controlled N-alkylation of indole esters. mdpi.com By adjusting the amount of KOH and the reaction temperature, it is possible to selectively produce either the N-alkylated ester or, through subsequent hydrolysis, the corresponding N-alkylated carboxylic acid in the same process. mdpi.com
Table 2: Examples of N-Substitution Reactions of Indole Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Product | Source(s) |
| 6-bromo-1H-indole | 4-methoxybenzyl bromide | Sodium hydride / THF | 6-bromo-1-(4-methoxybenzyl)-1H-indole | nih.gov |
| Ethyl 1H-indol-2-carboxylate | Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |
| Ethyl 1H-indol-2-carboxylate | Benzyl bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |
| N-(2-(1H-indol-3-yl)ethyl)benzamide | Methyl 2-bromoacetate | NaH / DMF | Methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate | derpharmachemica.com |
Functionalization of the Exocyclic Amine Group for Novel Conjugates
The exocyclic amine group at the C-6 position of 5-ethyl-1H-indol-6-ylamine is a key site for chemical modification to create novel conjugates. This primary amine can act as a nucleophile in a variety of reactions, allowing for the attachment of other molecular entities.
A representative strategy for the functionalization of such amino groups is the reaction with an isothiocyanate to form a thiourea (B124793) linkage. For example, amino derivatives of complex heterocyclic systems can be reacted with 5-bromo-2-isothiocyanatopyridine to prepare substituted thiourea derivatives in good yields. researchgate.net This type of reaction provides a robust method for linking the indole core to other chemical scaffolds, thereby creating larger, conjugated molecules with potentially new properties. researchgate.net
Diversification Strategies for the Development of Structural Analogs
The development of structural analogs of this compound relies on a variety of diversification strategies that modify different parts of the molecule. These strategies often involve multi-step synthetic sequences starting from commercially available or readily accessible precursors. nih.gov
One common approach begins with a substituted indole, such as 6-bromo-1H-indole. nih.gov This starting material can undergo a sequence of reactions including:
N-protection: The indole nitrogen is protected, for instance, with a 4-methoxybenzyl (PMB) group to prevent unwanted side reactions. nih.gov
C-3 Acylation: A Friedel–Crafts acylation introduces a side chain at the C-3 position. nih.gov
Side Chain Modification: The newly introduced side chain can be further modified. For example, a ketone can be reduced to an alcohol using a reducing agent like diisobutylaluminum hydride. nih.gov
Further Functionalization: The modified side chain can then be used for further elaboration, such as conversion of an alcohol to a hydroxylamine (B1172632). nih.gov
This step-wise approach allows for the systematic introduction of chemical diversity at multiple positions of the indole scaffold, leading to a wide range of structural analogs.
Synthesis of Indole-Containing Ligands and Metal Complexes
Indole derivatives are widely used as ligands for the synthesis of metal complexes. researchgate.net The indole scaffold can be incorporated into larger molecular structures that contain suitable donor atoms (like nitrogen and oxygen) capable of coordinating with metal ions. nih.gov The resulting metal complexes can exhibit distinct geometries and properties compared to the free ligands. ugm.ac.idnih.gov
The synthesis typically involves preparing a functionalized indole-containing ligand first, followed by its reaction with a metal salt. For example, a ligand can be prepared through the condensation of an indole derivative with other reagents to form a Schiff base or an azo dye. researchgate.net These ligands can then coordinate with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). ugm.ac.idnih.gov
The resulting metal complexes often exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and the coordination environment provided by the ligand. ugm.ac.idnih.gov
Table 3: Examples of Metal Complexes with Indole-Containing Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Source(s) |
| Co(II), Ni(II), Cu(II), Zn(II) | Thiobarbituric acid derivative containing an indole moiety | Octahedral | ugm.ac.id |
| Au(III) | Thiobarbituric acid derivative containing an indole moiety | Square Planar | ugm.ac.id |
| Zn(II) | 3-((1H-imidazol-1-yl)methyl)-1H-indole derivative | Not specified | nih.gov |
| Co(II), Zn(II) | Azo dye containing an indole moiety | Octahedral | researchgate.net |
Conclusion and Future Research Directions
Summary of Current Research Status on 5-Ethyl-1H-indol-6-ylamine
Emerging Synthetic Strategies for Indole-Amine Derivatives
The synthesis of this compound, while not explicitly described in the literature, can be envisioned through the adaptation of modern synthetic methodologies for polysubstituted indoles. Emerging strategies focus on efficiency, regioselectivity, and the use of milder reaction conditions, often employing transition-metal catalysis.
One plausible approach would involve a multi-step synthesis starting from a suitably substituted benzene (B151609) derivative. For instance, a Fischer indole (B1671886) synthesis could be employed, using a hydrazine (B178648) derivative and a ketone or aldehyde that would ultimately form the ethyl-substituted pyrrole (B145914) ring. However, achieving the desired 6-amino substitution would require careful planning of the starting materials or subsequent functionalization steps.
More contemporary methods, such as palladium- or copper-catalyzed cross-coupling reactions, offer versatile routes to functionalized indoles. A potential synthetic pathway could involve the construction of the indole core followed by the sequential introduction of the ethyl and amino groups. For example, a C-H activation strategy could be used to introduce the ethyl group at the C5 position of a 6-nitroindole (B147325) precursor, which could then be reduced to the desired 6-amino functionality.
Recent advancements in domino reactions also present an elegant approach, allowing for the construction of complex indole skeletons in a single pot. These strategies often involve intramolecular cyclizations of appropriately functionalized anilines.
Table 1: Potential Synthetic Routes to this compound
| Synthetic Strategy | Key Transformation | Potential Precursors | Advantages | Challenges |
|---|---|---|---|---|
| Modified Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone | (4-Ethyl-3-nitrophenyl)hydrazine and a suitable ketone | Well-established, versatile | Harsh conditions, potential for side products |
| Palladium-Catalyzed Cross-Coupling | Suzuki or Stille coupling | 6-Amino-5-bromoindole and an ethylating agent | High efficiency, good functional group tolerance | Cost of catalyst, optimization of reaction conditions |
| C-H Activation/Functionalization | Directed or non-directed C-H ethylation | 6-Nitroindole | Atom economy, direct functionalization | Regioselectivity, catalyst development |
| Reductive Cyclization | Reduction of a nitro group followed by cyclization | o-Nitrotoluene derivative with appropriate substituents | Access to diverse substitution patterns | Multi-step, potential for low overall yield |
Future Directions in Reactivity and Mechanistic Studies
The reactivity of this compound is predicted to be rich and multifaceted, owing to the interplay of the electron-rich indole nucleus, the electron-donating ethyl group, and the nucleophilic amino group. Future research should focus on elucidating the regioselectivity of its reactions and understanding the underlying mechanisms.
The indole ring is inherently nucleophilic, with the C3 position being the most common site for electrophilic attack. However, the presence of strong electron-donating groups on the benzene ring, such as the C5-ethyl and C6-amino groups, is expected to increase the electron density of the entire scaffold and potentially influence the site of electrophilic substitution. Mechanistic studies, including kinetic analysis and isotopic labeling, would be invaluable in determining the relative reactivity of the C2, C3, C4, and C7 positions.
The 6-amino group itself is a key functional handle for further derivatization. Its nucleophilicity will allow for a range of reactions, including acylation, alkylation, and diazotization, paving the way for the synthesis of a diverse library of compounds. Mechanistic investigations into these transformations will be crucial for optimizing reaction conditions and controlling product outcomes.
Furthermore, the potential for intramolecular reactions, such as cyclizations involving the amino group and a functional group introduced at another position on the indole ring, presents an exciting avenue for the synthesis of novel heterocyclic systems.
Advanced Computational and Characterization Methodologies for Indole Scaffolds
To fully understand the properties of this compound and its derivatives, a combination of advanced computational and characterization techniques will be essential.
Computational Methodologies: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. These calculations can help predict its reactivity, stability, and potential for intermolecular interactions. Furthermore, computational modeling can be used to simulate spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized derivatives.
Characterization Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy will be fundamental for the unambiguous structural assignment of this compound and its reaction products. The characteristic chemical shifts and coupling constants of the indole protons and carbons will provide a detailed picture of the molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for determining the exact mass and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns, which can provide valuable structural information, particularly for more complex derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction analysis will provide the definitive three-dimensional structure of the molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its physical properties and how it might interact with biological targets.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations | Information Gained |
|---|---|---|
| ¹H NMR | Distinct signals for aromatic protons (C2-H, C3-H, C4-H, C7-H), NH proton, NH₂ protons, and ethyl group (CH₂ and CH₃) with characteristic coupling patterns. | Confirmation of the proton framework and connectivity. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with shifts influenced by the substituents. | Confirmation of the carbon skeleton. |
| HRMS (ESI+) | A precise m/z value for the protonated molecule [M+H]⁺. | Elemental composition and molecular formula. |
| FT-IR | Characteristic stretching frequencies for N-H (indole and amine), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. | Identification of functional groups. |
Q & A
Basic: What are the recommended synthetic routes for 5-ethyl-1H-indol-6-ylamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves indole ring functionalization. A common approach is the Buchwald-Hartwig amination of a pre-functionalized indole scaffold. For example:
Start with 5-bromo-6-ethyl-1H-indole and perform Pd-catalyzed coupling with ammonia or a protected amine source .
Optimize reaction conditions by testing ligands (e.g., XPhos), bases (e.g., Cs₂CO₃), and solvents (e.g., toluene/tert-butanol mixtures) to improve coupling efficiency .
Use HPLC or GC-MS to monitor intermediate purity. Recrystallization or column chromatography can enhance final product purity.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the ethyl substituent’s position (e.g., δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–2.8 ppm for CH₂ in ethyl groups) and amine proton resonance .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ peaks with <2 ppm mass error .
- FT-IR : Identify N-H stretching (~3400 cm⁻¹) and aromatic C-H vibrations .
- X-ray Crystallography (if crystalline): Resolve 3D structure using SHELXL for refinement .
Advanced: How can hydrogen bonding patterns in this compound crystals inform its supramolecular assembly, and what methodologies are suitable for such analysis?
Methodological Answer:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N-H···N or N-H···π interactions) into patterns like chains (C(4)) or rings (R₂²(8)) .
- SHELX Refinement : Refine crystallographic data with SHELXL to model H-bond networks. Validate using R-factor convergence (<5%) and residual electron density maps .
- Thermal Analysis (DSC/TGA) : Correlate melting points with H-bond stability. For example, stronger networks may increase melting points by 20–30°C .
Advanced: What strategies are recommended for resolving contradictions in bioactivity data across different studies involving this compound derivatives?
Methodological Answer:
- Systematic Meta-Analysis : Pool data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify outlier methodologies .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, IC50 protocols) to isolate confounding variables like solvent effects .
- Structural Elucidation : Compare crystallographic or computational docking results to confirm binding mode consistency across studies .
Experimental Design: How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
Methodological Answer:
- Variable Selection : Synthesize analogs with modifications at the ethyl group, amine position, or indole ring. Use a factorial design to test substituent effects .
- Enzyme Assays : Employ kinetic assays (e.g., fluorometric or colorimetric) with positive/negative controls. Measure Ki values using Lineweaver-Burk plots .
- Computational Modeling : Perform DFT calculations or MD simulations to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory potency .
Data Analysis: What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism to calculate EC50/IC50 with 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for normally distributed data or Kruskal-Wallis for non-parametric datasets) .
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates that skew sigmoidal curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
